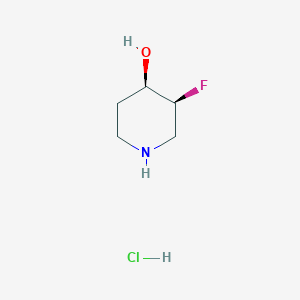
(3S,4R)-3-fluoropiperidin-4-ol hydrochloride
Overview
Description
(3S,4R)-3-Fluoropiperidin-4-ol hydrochloride is a chemical compound with significant interest in the fields of medicinal chemistry and organic synthesis. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorine atom and a hydroxyl group on the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Mechanism of Action
Target of Action
The primary target of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride is the muscarinic M3 receptor , which is expressed in various endocrine and exocrine glands, including the gastric and salivary glands . It is also found in smooth muscle cells in the pupillary sphincter and ciliary bodies .
Mode of Action
This compound is a muscarinic acetylcholine agonist . It is associated with parasympathomimetic effects by selectively working on muscarinic receptors . This interaction with its targets results in changes in the function of these receptors, leading to various physiological effects.
Biochemical Pathways
The compound’s interaction with the muscarinic M3 receptor affects several biochemical pathways. These pathways are primarily related to the regulation of secretions from the endocrine and exocrine glands, as well as the contraction of smooth muscles in the pupillary sphincter and ciliary bodies . The downstream effects of these pathways include changes in glandular secretions and alterations in eye functions such as pupil size and lens shape .
Result of Action
The molecular and cellular effects of this compound’s action include increased glandular secretions and changes in the contraction of smooth muscles in the pupillary sphincter and ciliary bodies . These effects can lead to physiological changes such as increased salivation and changes in vision.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific physiological conditions of the patient. For example, the compound’s stability and efficacy could be affected by storage conditions, such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, such as the reduction of the ketone back to the hydroxyl group using sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
(3S,4R)-3-Fluoropiperidin-4-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
(3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride: Another fluorinated piperidine derivative with similar structural features.
Piperidine: The parent compound, lacking the fluorine and hydroxyl groups.
Fluoropyridines: Compounds with a fluorine atom on a pyridine ring, used in similar applications.
Uniqueness: (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. The combination of fluorine and hydroxyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3S,4R)-3-fluoropiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYZBPWUNRGDD-UYXJWNHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)


![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)
![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)

